2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol typically involves the reaction of 2-methoxyphenyl magnesium bromide (Grignard reagent) with ethyl trifluoroacetate. The reaction proceeds under anhydrous conditions and requires a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the Grignard reagent and ethyl trifluoroacetate are continuously fed into a reactor. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol is similar to other fluorinated phenyl alcohols, such as 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol and 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. These compounds share the trifluoromethyl group and methoxyphenyl group but differ in the position of the methoxy group on the phenyl ring. The unique positioning of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGXFAXHCGFCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385231 | |
Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26902-84-1 | |
Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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